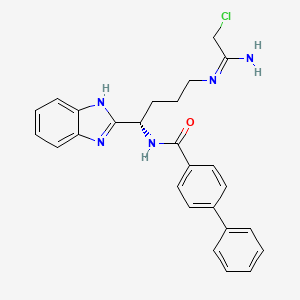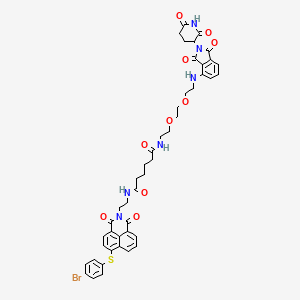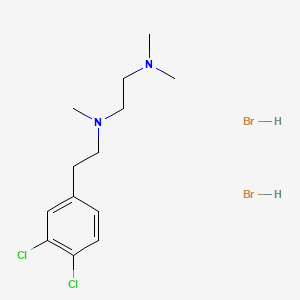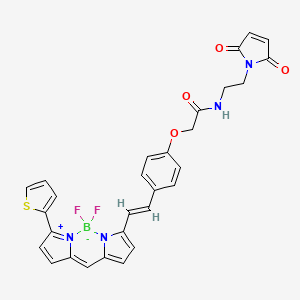
beta-Alitame
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Alitame is a non-nutritive sweetener that is 2000 times sweeter than sucrose. It is formed from aspartic acid, alanine & an amide.
Scientific Research Applications
1. Overview of Beta-lactams Beta-lactams, a class of antibiotics including penicillins and cephalosporins, have been extensively studied for their antibacterial action. Their primary targets are penicillin-binding proteins, crucial for bacterial cell wall biosynthesis. Research has explored nonconventional fused polycyclic beta-lactams, like trinems, for their enhanced resistance to beta-lactamases and dehydropeptidases, expanding their antibacterial efficacy (Alcaide & Almendros, 2004).
2. Beta-Lactamase Resistance The increasing resistance to beta-lactams, primarily due to beta-lactamase enzymes, is a significant challenge. Novel beta-lactamase-stable beta-lactams, beta-lactamase inhibitors, and compounds binding strongly to low-affinity penicillin-binding proteins (PBPs) are being developed to overcome this resistance (Poole, 2004).
3. Beta-Lactams in Animal Origin Bacteria Beta-lactams have seen increased resistance in bacteria from animals, affecting both human and veterinary medicine. The resistance mechanisms include drug inaccessibility, target alterations, and inactivation by beta-lactamases. This resistance is predominantly observed in Gram-negative bacteria and raises concerns about the transfer of beta-lactamase-producing bacteria to humans (Li et al., 2007).
4. Beta-Lactam Synthesis and Applications The synthesis of beta-lactams, particularly through the Staudinger reaction, has been a focus of research. These compounds have been utilized as intermediates in producing a variety of biologically significant heterocycles, demonstrating their versatility beyond antibiotic properties (Palomo et al., 2004).
5. Non-Antibiotic Properties of Beta-Lactams Recent studies have revealed that beta-lactams possess several non-antibiotic properties such as neuroprotective, antioxidant, analgesic, and immunomodulatory effects. These findings expand the potential clinical applications of beta-lactams beyond their traditional role as antibiotics (Ochoa-Aguilar et al., 2016).
properties
CAS RN |
86029-27-8 |
|---|---|
Product Name |
beta-Alitame |
Molecular Formula |
C14H25N3O4S |
Molecular Weight |
331.43 |
IUPAC Name |
D-Alaninamide, L-beta-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)- |
InChI |
1S/C14H25N3O4S/c1-7(16-9(18)6-8(15)11(20)21)10(19)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,18)(H,17,19)(H,20,21)/t7-,8+/m1/s1 |
InChI Key |
MNLYOQSORQULQQ-SFYZADRCSA-N |
SMILES |
C[C@@H](NC(=O)C[C@H](N)C(=O)O)C(=O)NC1C(C)(C)SC1(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
beta-Alitame |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)



![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)





